molecular formula C10H9Cl2NO2S B2462183 2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-84-3

2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2462183
CAS RN: 72678-84-3
M. Wt: 278.15
InChI Key: DYBHDSFTPGYWFY-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . The 2,4-dichlorophenyl group is a type of phenyl group, which is a ring of six carbon atoms, with two of the hydrogen atoms replaced by chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a five-membered thiazolidine ring attached to a phenyl ring with two chlorine atoms at the 2 and 4 positions. The carboxylic acid group would be attached to the thiazolidine ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions. The carboxylic acid group could potentially undergo reactions such as decarboxylation or reduction. The thiazolidine ring could undergo reactions such as ring-opening. The 2,4-dichlorophenyl group could potentially undergo further substitution reactions .


Physical And Chemical Properties Analysis

Without specific data on this compound, it’s difficult to provide an accurate analysis of its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be explored for use in various fields such as medicinal chemistry, depending on its specific properties and activities .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBHDSFTPGYWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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